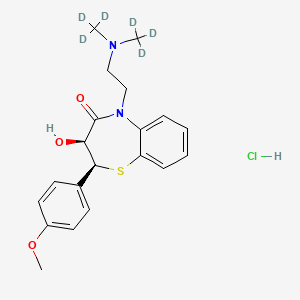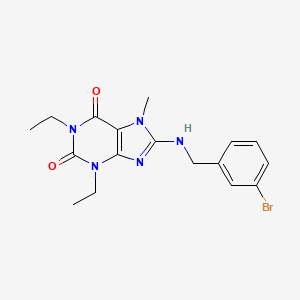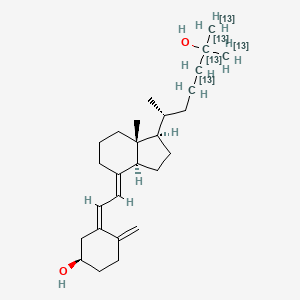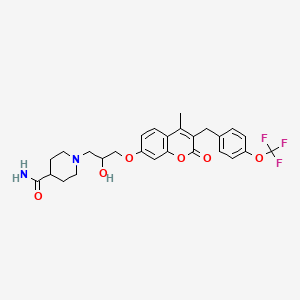
AMPK activator 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has shown significant efficacy in activating AMPK, with an EC50 value of 1.1 µM . AMPK is a central regulator of energy homeostasis, coordinating metabolic pathways to balance nutrient supply with energy demand . Due to its role in regulating metabolism, AMPK activator 9 holds promise for research in metabolic diseases such as type 2 diabetes .
Chemical Reactions Analysis
AMPK activator 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AMPK activator 9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and regulation of AMPK in various chemical reactions.
Biology: Investigated for its role in cellular energy homeostasis and its effects on metabolic pathways.
Industry: Utilized in the development of new drugs targeting metabolic pathways and energy regulation.
Mechanism of Action
AMPK activator 9 exerts its effects by binding to the AMPK complex, specifically the α2β1γ1 isoform, and inducing a conformational change that allows further activation by phosphorylation of Thr-172 in the AMPK α subunit . This activation leads to an increase in ATP levels, favoring the reduction of anabolic pathways and up-regulation of catabolic pathways . The molecular targets and pathways involved include the LKB1:STRAD:MO25 complex, which phosphorylates AMPK, and the binding of AMP or ADP to AMPK, causing allosteric activation .
Comparison with Similar Compounds
AMPK activator 9 is unique in its high potency and specificity for the α2β1γ1 isoform of AMPK. Similar compounds include:
Compound 991: Another potent AMPK activator that is 5-10 times more potent than A769662 in activating AMPK.
This compound stands out due to its specific targeting and high efficacy, making it a valuable tool in metabolic research and potential therapeutic applications.
Properties
Molecular Formula |
C31H28F4N4O4 |
|---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-[[2-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxo-6,7-dihydropyrazolo[4,3-c]pyridin-5-yl]methyl]-N-methylbenzamide |
InChI |
InChI=1S/C31H28F4N4O4/c1-37(16-20-6-11-27(42-2)28(14-20)43-3)29(40)21-7-4-19(5-8-21)17-38-13-12-26-23(18-38)30(41)39(36-26)22-9-10-25(32)24(15-22)31(33,34)35/h4-11,14-15,18H,12-13,16-17H2,1-3H3 |
InChI Key |
FAVGDHOXCZUMFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)CN3CCC4=NN(C(=O)C4=C3)C5=CC(=C(C=C5)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


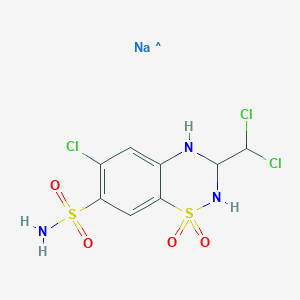
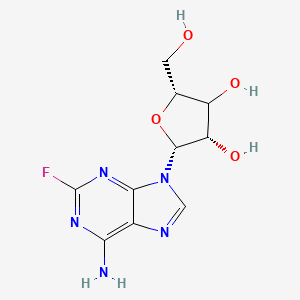
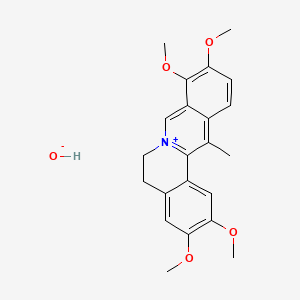



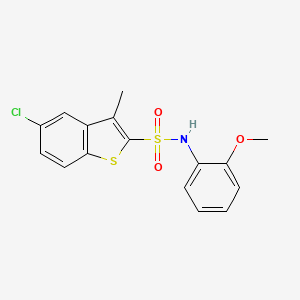


![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one](/img/structure/B12396775.png)
